5-(Trifluoromethyl)-1,2,4-triazin-3-amine
Overview
Description
The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals, agrochemicals, and materials due to its unique physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for “5-(Trifluoromethyl)-1,2,4-triazin-3-amine” are not available, trifluoromethyl-containing compounds are often synthesized through various methods, including the use of trifluoromethylpyridines . Another method involves the base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds has been studied using both experimental and theoretical methods . The stable crystal structure of similar compounds has been analyzed to understand the intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking .Chemical Reactions Analysis
Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials. They are involved in various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and bioavailability.Scientific Research Applications
Amination Processes
- The study of amination reactions of 1,2,4-triazines, including derivatives like 5-(trifluoromethyl)-1,2,4-triazin-3-amine, reveals the formation of corresponding 3-amino-1,2,4-triazines and identifies the mechanisms involved in these reactions (Rykowski & Plas, 1982).
Synthesis and Stability in Energetic Materials
- A study on the synthesis of a trifluoromethyl-containing fused triazole-triazine energetic molecule demonstrates its high thermal stability and potential as a heat-resistant material (Yan et al., 2021).
Synthesis from Perfluorobiacetyl
- Research on synthesizing various triazine compounds, including 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-amine, from perfluorobiacetyl has been conducted, highlighting its yields and potential reaction pathways (Saloutina et al., 2019).
Development of Synthesis Methods
- Innovative methods for synthesizing 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines have been developed, showcasing the versatility of 1,2,4-triazine derivatives (Dolzhenko et al., 2008).
Antimicrobial Activities
- Some 1,2,4-triazine derivatives exhibit significant antimicrobial activities, suggesting potential applications in combating bacterial infections (Bektaş et al., 2007).
Synthesis of Fluorinated Poly-Substituted Derivatives
- A study explores the synthesis of fluorinated poly-substituted triazolo[1,5-a]pyrimidine and triazolo[5,1-c]triazine derivatives using 3-amino-5-trifluoromethyl-1,2,4-triazole, demonstrating its utility in complex molecule formation (Zohdi, 1997).
Reactivity and Pharmacological Potential
- The reactivity of certain triazine derivatives and their potential pharmacological applications have been examined, highlighting the diversity of 1,2,4-triazines in medicinal chemistry (Mironovich & Shcherbinin, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2,4-triazin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N4/c5-4(6,7)2-1-9-11-3(8)10-2/h1H,(H2,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXULAVPASGOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=N1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468280 | |
Record name | 3-amino-5-trifluoromethyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425378-65-0 | |
Record name | 3-amino-5-trifluoromethyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-1,2,4-triazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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